4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a 3-methylphenyl group at the 1-position.
Mechanism of Action
Target of Action
It is known that pyridopyrimidine derivatives, which are structurally similar to the compound , have shown therapeutic interest and have been used as kinase inhibitors .
Mode of Action
It is known that pyridopyrimidine derivatives inhibit their targets with high affinity . This suggests that 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that kinase inhibitors, like pyridopyrimidine derivatives, can affect various biochemical pathways . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects.
Result of Action
It is known that kinase inhibitors can have various effects at the molecular and cellular level . Therefore, it is plausible that this compound may have similar effects.
Action Environment
It is known that the compound exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylphenylhydrazine with 4-chloropyrimidine-5-carbaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is heated to reflux, leading to the formation of the desired pyrazolopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, while a Suzuki coupling reaction can produce a biaryl derivative.
Scientific Research Applications
4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
4-chloro-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-3-2-4-9(5-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHSWXBXKPTYSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365913 |
Source
|
Record name | 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650628-11-8 |
Source
|
Record name | 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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